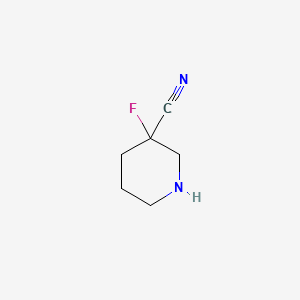
Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate is a synthetic organic compound with the molecular formula C14H17F2NO2Si. This compound is characterized by the presence of a carbamate group, two fluorine atoms, and a trimethylsilyl-ethynyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative.
Fluorination: Introduction of fluorine atoms to the phenyl ring using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Ethynylation: The ethynyl group is introduced using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, with trimethylsilylacetylene.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group to an amine.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate can be compared with similar compounds such as:
Ethyl (3,4-difluorophenyl)carbamate: Lacks the trimethylsilyl-ethynyl group, resulting in different chemical reactivity and biological activity.
Ethyl (3,4-difluoro-2-ethynylphenyl)carbamate: Lacks the trimethylsilyl group, which affects its stability and reactivity.
Ethyl (3,4-difluoro-2-(trimethylsilyl)phenyl)carbamate: Lacks the ethynyl group, leading to different interaction profiles with biological targets.
The presence of the trimethylsilyl-ethynyl group in this compound imparts unique properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
ethyl N-[3,4-difluoro-2-(2-trimethylsilylethynyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2Si/c1-5-19-14(18)17-12-7-6-11(15)13(16)10(12)8-9-20(2,3)4/h6-7H,5H2,1-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMVHMTUINDFGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C(=C(C=C1)F)F)C#C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
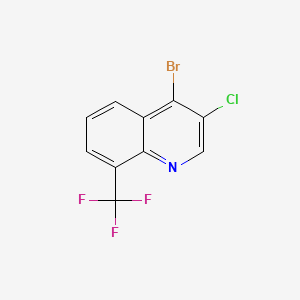
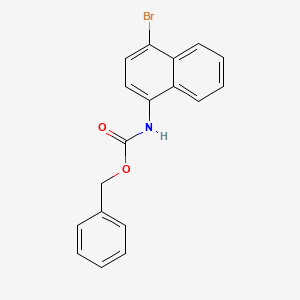
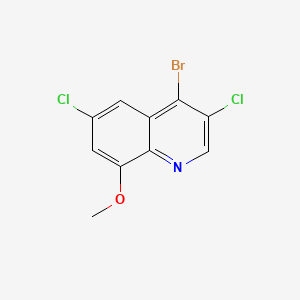
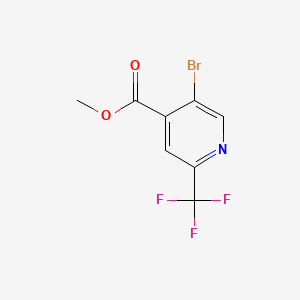
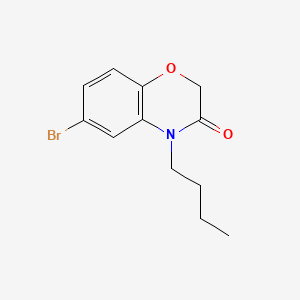
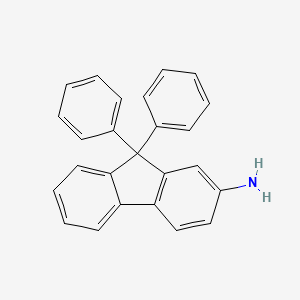

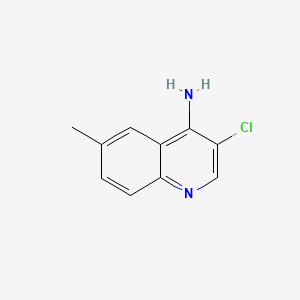
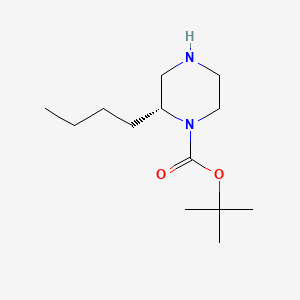
![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B577840.png)
![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B577843.png)
![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B577844.png)

